5-Amino-2,4-di-tert-butylphenol
Overview
Description
5-Amino-2,4-di-tert-butylphenol is a chemical compound with the molecular formula C14H23NO . It is an intermediate used in the preparation of Ivacaftor via condensation of oxo dihydroquinoline carboxylic acid with amino ditert butylphenol .
Synthesis Analysis
The synthesis of 5-Amino-2,4-di-tert-butylphenol involves the reduction of nitro group in presence of PdVC and ammonium formate . The process starts with the hydroxy protection of 2,4-di-tert-butylphenol with methyl chloroformate to obtain a hydroxy protected compound, followed by nitration in a mixture of sulfuric acid and nitric acid .Molecular Structure Analysis
The molecular structure of 5-Amino-2,4-di-tert-butylphenol is represented by the InChI code1S/C14H23NO/c1-13(2,3)9-7-10(14(4,5)6)12(16)8-11(9)15/h7-8,16H,15H2,1-6H3
. The compound has a molecular weight of 221.34 . Physical And Chemical Properties Analysis
5-Amino-2,4-di-tert-butylphenol is a solid at room temperature . It has a density of 1.0±0.1 g/cm³, a boiling point of 319.7±30.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . The compound has a molar refractivity of 69.1±0.3 cm³ .Scientific Research Applications
Antiviral and Immunomodulatory Properties
- Antiviral and Radical Regulatory Activity : Derivatives of 2-amino-4,6-di-tert-butylphenol, closely related to 5-Amino-2,4-di-tert-butylphenol, show antiviral properties and activity against various types of organic radicals. This suggests their potential in further investigations for immunomodulatory effects. At certain concentrations, these compounds do not exert toxic effects, while higher concentrations show cytotoxicity due to induction of necrosis. Some derivatives stimulate the production of α-interferon and γ-interferon, indicating immunomodulatory potential (Nizheharodava et al., 2020).
Photo-and Thermochromic Properties
- Photo-and Thermochromic Characteristics : The reaction of certain aminophenol derivatives with other compounds can yield products that exhibit photo-and thermochromic properties in solutions. This has implications for potential applications in materials science and photodynamic processes (Komissarov et al., 1997).
Catalysis and Chemical Reactions
- Catalysis and Oxidation Processes : Studies have shown that 2-amino-4,6-di-tert-butylphenol can be oxidized in the presence of dioxygen to form various compounds. This indicates its role in catalysis and chemical reactions, particularly in the presence of metals like copper (Speier et al., 1996).
Antioxidant Activity
- Antioxidant Properties : Certain Schiff bases containing derivatives of aminophenol, such as 5-Amino-2,4-di-tert-butylphenol, exhibit significant antioxidant activities. This includes the capacity to inhibit oxidative damage in DNA and lipid peroxidation processes, suggesting their utility in biochemical and pharmaceutical applications (Smolyaninov et al., 2018).
Synthesis and Structural Analysis
- Chemical Synthesis and Structural Studies : The synthesis and structural analysis of compounds containing aminophenol derivatives are crucial for understanding their chemical properties and potential applications. This includes studies on the formation of imidotungsten(VI) complexes with aminophenols, contributing to the broader understanding of metal-organic chemistry (Hänninen et al., 2011).
Biochemical Applications
- Potential in Biochemical Research : Research on aminophenols, including 5-Amino-2,4-di-tert-butylphenol, has implications for biochemical applications, such as the study of enzymes like phenoxazinone synthase. This enzyme catalyzes the coupling of 2-aminophenols, a process vital in the biosynthesis of significant biochemicals like actinomycin (Barry et al., 1989).
Safety And Hazards
properties
IUPAC Name |
5-amino-2,4-ditert-butylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-13(2,3)9-7-10(14(4,5)6)12(16)8-11(9)15/h7-8,16H,15H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSDHPHOWDUJNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1N)O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657693 | |
Record name | 5-Amino-2,4-di-tert-butylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40657693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2,4-di-tert-butylphenol | |
CAS RN |
873055-58-4 | |
Record name | 5-Amino-2,4-bis(1,1-dimethylethyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=873055-58-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-2,4-di-tert-butylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0873055584 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Amino-2,4-di-tert-butylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40657693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-AMINO-2,4-DI-TERT-BUTYLPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VR88Q6FAV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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